6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Catalog No.
S593686
CAS No.
82778-08-3
M.F
C7H8Cl2N6
M. Wt
247.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)pteridine-2,4-diamine monohydrochl...

CAS Number

82778-08-3

Product Name

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

IUPAC Name

6-(chloromethyl)pteridine-2,4-diamine;hydrochloride

Molecular Formula

C7H8Cl2N6

Molecular Weight

247.08 g/mol

InChI

InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H

InChI Key

SDZKFWPFFHILFI-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl

Synonyms

2,4-DCMPT, 2,4-diamino-6-chloromethylpteridine, 2,4-diamino-6-chloromethylpteridine hydrochloride

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
  • Organic Chemistry and Synthesis

    CMPD possesses a chloromethyl group, which is a reactive functional group commonly used in organic synthesis for alkylation reactions. Studies might investigate CMPD as a building block for the synthesis of more complex molecules with potential biological activity [].

  • Bioconjugation

    The presence of the amine groups in CMPD makes it a candidate for bioconjugation reactions. Bioconjugation involves linking CMPD to biomolecules like proteins or antibodies. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

  • Medicinal Chemistry

    The pteridine ring structure is present in several important biological molecules, such as folic acid and biotin. Research could explore if CMPD has any biological activity or if it can be modified to target specific pathways of interest in medicinal chemistry [].

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a chemical compound with the molecular formula C7_7H8_8Cl2_2N6_6 and a molecular weight of 247.08 g/mol. It is characterized by a pteridine core structure with two amino groups located at the 2 and 4 positions and a chloromethyl group at the 6 position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications. It is classified as an irritant and poses health hazards, necessitating careful handling in laboratory environments .

  • Act as a alkylating agent: The chloromethyl group could react with nucleophilic groups in biomolecules, potentially leading to functional modifications or inhibition of biological processes.
  • Serve as a precursor molecule: CMPD could be a valuable intermediate for the synthesis of more complex molecules with desired biological activities.
  • Skin and eye irritant: The presence of the chloride ion can be irritating to skin and eyes upon contact.
  • Suspected mutagen: The chloromethyl group is a known structural alert for potential mutagenicity, requiring further investigation.
  • Potential for allergic reactions: The aromatic amines could raise concerns for allergic reactions in sensitive individuals.

The reactivity of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. In the presence of nucleophiles such as amines or alcohols, the chloromethyl group can be replaced, leading to the formation of various derivatives. Additionally, the amino groups can participate in acylation or alkylation reactions, further expanding the range of possible chemical transformations .

While specific biological activities of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride are not extensively documented, compounds related to pteridine derivatives have been studied for their potential pharmacological properties. Pteridine derivatives are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and antiviral effects. The presence of amino groups in this compound may enhance its interaction with biological targets, although more research is needed to elucidate its specific biological roles .

The synthesis of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride typically involves the chloromethylation of pteridine derivatives. Common methods include:

  • Chloromethylation Reaction: Pteridine can be reacted with chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group at the 6 position.
  • Reduction Reactions: The introduction of amino groups can be achieved through reduction processes involving suitable precursors.
  • Salt Formation: The hydrochloride salt can be formed by reacting the free base form of the compound with hydrochloric acid .

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride finds applications primarily in research settings. Its uses include:

  • Pharmaceutical Research: As a reference standard for testing and development in pharmaceutical formulations.
  • Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biological Studies: Potential use in studies investigating pteridine-related biological pathways or mechanisms .

Several compounds share structural similarities with 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PteridineBasic structure without substituentsFound naturally in folic acid
2-Amino-4-hydroxypteridineHydroxyl group at position 4Exhibits different solubility properties
6-MethylpteridineMethyl group instead of chloromethylPotentially different reactivity
2-Amino-6-chloropurineChlorine at position 6 on a purine baseRelated but distinct due to purine structure

The uniqueness of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride lies in its specific combination of functional groups that may confer distinct chemical properties and biological activities compared to these other compounds .

Related CAS

57521-63-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

82778-08-3

Dates

Modify: 2024-04-15

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